molecular formula C8H7ClN2OS B045549 2-Chloro-N-(cyano-2-thienylmethyl)acetamide CAS No. 263137-41-3

2-Chloro-N-(cyano-2-thienylmethyl)acetamide

Cat. No.: B045549
CAS No.: 263137-41-3
M. Wt: 214.67 g/mol
InChI Key: NZZNBPIJOFMALQ-UHFFFAOYSA-N
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Description

Historical Development and Evolution of Research

The research trajectory of this compound is intricately connected to the broader evolution of fungicide development in agricultural chemistry. Though specific historical documentation of this particular intermediate is limited in the scientific literature, its development can be contextualized within the progression of chloroacetamide chemistry and fungicide research.

Early work on chloroacetamide derivatives demonstrated their potential antimicrobial properties, with researchers observing significant antibacterial and antifungal activities for various members of this chemical class. These preliminary findings spurred interest in developing more specialized chloroacetamide compounds with enhanced efficacy and selectivity against specific pathogens.

The evolution toward more targeted fungicides led to the exploration of heterocyclic modifications, particularly the incorporation of thiophene rings, which showed promise in enhancing biological activity. This research direction eventually culminated in the identification of this compound as a key intermediate in synthesizing more complex fungicidal structures.

A significant milestone in this compound's research history was its integration into the synthetic pathway for Ethaboxam, a thiazole carboxamide fungicide. Ethaboxam emerged in the mid-1990s through extensive research and development efforts, with field trials conducted primarily in Europe demonstrating its effectiveness against grape downy mildew and other crop diseases caused by oomycete pathogens. The identification and optimization of this compound as a crucial intermediate in this synthesis pathway represented an important advancement in agricultural chemistry.

Since then, research on this compound has expanded beyond its original application, with investigators exploring modified synthetic routes, examining structure-activity relationships, and investigating potential new applications outside of agricultural chemistry.

Significance in Agricultural and Medicinal Chemistry

The primary significance of this compound in agricultural chemistry stems from its role as a critical intermediate in the synthesis of Ethaboxam, a fungicide belonging to the Fungicide Resistance Action Committee (FRAC) Group 22. Ethaboxam functions through a distinctive mechanism of action that involves affecting β-tubulin assembly in mitosis, inhibiting nuclei migration in growing fungal structures, and disrupting mitochondrial oxygen consumption.

This multi-site mode of action makes Ethaboxam particularly valuable in modern agricultural practices, as it addresses the growing challenge of fungicide resistance development. Research has demonstrated that Ethaboxam can serve as a critical tool for managing fungicide resistance when used in combination with other registered products on crops such as potato.

Table 1: Agricultural Applications of this compound via Ethaboxam

Application Area Target Pathogens Crops Benefits
Foliar Application Phytophthora erythroseptica, Pythium spp. Potato, vegetables Controls pink rot and Pythium leak diseases
Seed Treatment Phytophthora spp., oomycetes Soybean, spring wheat Improves early-season stands and disease control
Resistance Management Various oomycetes Multiple crops Effective when used in combination with other fungicides
Preventative Treatment Phytophthora spp. Grape Controls downy mildew

Field studies have consistently demonstrated the efficacy of Ethaboxam in agricultural settings. Research conducted across multiple locations has shown that Ethaboxam seed treatments can significantly increase early-season stands in soybeans, with stand count improvements of up to 18% observed in environments with high disease pressure. Similarly, studies in spring wheat production have indicated that Ethaboxam can enhance disease control when applied as a seed treatment in combination with metalaxyl.

Beyond its agricultural applications, this compound represents a chemical class with potential medicinal applications. Research on related chloroacetamide derivatives has demonstrated significant antimicrobial properties against both gram-positive and gram-negative bacteria. For example, studies have shown activity against pathogenic bacteria including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. These findings suggest potential future applications in developing novel antimicrobial agents, though this remains an area requiring further investigation.

Contemporary Research Landscape and Challenges

The contemporary research landscape surrounding this compound encompasses several key focus areas and confronts multiple challenges at the intersection of chemistry, agriculture, and environmental science. Current research priorities include synthesis optimization, understanding structure-activity relationships, addressing resistance development, and mitigating environmental impacts.

Synthetic optimization represents a major research focus, with scientists exploring more efficient and environmentally responsible methods for producing this compound. Current synthetic approaches typically involve the reaction of 2-(cyanomethyl)thiophene derivatives with chloroacetyl chloride, with acylation of 2-(aminomethyl)thiophene derivatives being particularly common. Researchers are investigating alternative catalytic systems, reaction conditions, and purification methods to enhance yield, reduce waste, and minimize environmental impact.

Table 2: Physicochemical Properties of this compound

Property Value Significance in Research
Molecular Formula C8H7ClN2OS Foundation for structural studies
Molecular Weight 214.67 Affects synthetic yields and purification
XLogP3 1.4 Indicates moderate lipophilicity, relevant for bioavailability studies
Hydrogen Bond Donor Count 1 Important for biological interaction studies
Hydrogen Bond Acceptor Count 3 Affects binding properties with biological targets
Topological Polar Surface Area 81.1 Ų Relevant for membrane permeability predictions
Rotatable Bond Count 3 Influences conformational flexibility
Complexity 238 Measure of structural intricacy
Undefined Atom Stereocenter Count 1 Important consideration in stereoselective synthesis

A significant challenge in the current research landscape involves addressing fungal resistance to Ethaboxam and related fungicides. While Ethaboxam's multi-site mode of action provides inherent advantages for resistance management, the potential for pathogens to develop resistance remains a concern. Research indicates that Ethaboxam is most effective when used as part of an integrated approach, particularly in combination with other fungicides possessing different mechanisms of action. This has driven research into optimal combination strategies and application methods.

Environmental considerations present additional challenges for contemporary research. Studies on Ethaboxam have characterized it as highly toxic to aquatic invertebrates and moderately toxic to fish, though aquatic exposures from typical agricultural applications are generally expected to be below levels of concern. Nevertheless, the compound's potential mobility to surface water bodies via spray drift or runoff, and its persistence in aquatic environments, necessitate ongoing research on environmental fate and ecotoxicology.

Regulatory requirements further shape the research landscape, with extensive data needs driving significant portions of current research efforts. These requirements must be balanced against the agricultural need for effective fungicides to protect crops from devastating diseases, creating a complex research environment spanning multiple scientific disciplines.

Research Objectives and Interdisciplinary Applications

Current research objectives related to this compound span multiple disciplines and address various challenges in agricultural chemistry and beyond. These objectives reflect the compound's importance as an intermediate in fungicide synthesis and its potential applications in other scientific fields.

A primary research objective involves enhancing the synthetic efficiency and sustainability of this compound production. Researchers are exploring alternative synthetic routes, catalytic systems, and reaction conditions to optimize yield and purity while minimizing environmental impact. This includes investigating green chemistry approaches that reduce waste generation, energy consumption, and the use of hazardous reagents. Commercial suppliers report synthesis capabilities ranging from small-scale laboratory production to industrial-scale manufacturing, indicating the economic significance of efficient synthetic methodologies.

Structure-activity relationship (SAR) studies represent another key research objective. By systematically examining how structural modifications to this compound affect the properties and biological activity of resulting compounds, researchers aim to develop derivatives with enhanced efficacy, selectivity, and environmental profiles. These studies involve modifications to various structural elements, including the thiophene ring, the chloroacetamide moiety, and the cyano group, followed by evaluation of biological activity against target pathogens.

Table 3: Research Objectives and Interdisciplinary Connections

Research Objective Description Interdisciplinary Fields
Synthetic Optimization Improving efficiency and sustainability of synthesis Organic chemistry, green chemistry, process engineering
Structure-Activity Relationships Understanding how structural modifications affect biological activity Medicinal chemistry, computational chemistry, molecular biology
Resistance Management Developing strategies to prevent fungal resistance Plant pathology, microbiology, agricultural science
Environmental Fate Investigating ecological impact and degradation pathways Environmental chemistry, ecotoxicology
Application Development Exploring new uses beyond fungicide intermediates Medicinal chemistry, materials science

The interdisciplinary applications of research on this compound extend beyond agricultural chemistry. The antimicrobial properties observed in chloroacetamide derivatives suggest potential applications in medicinal chemistry, particularly in developing novel antibacterial and antifungal agents. Studies have demonstrated that certain structurally related chloroacetamides exhibit significant activity against bacterial pathogens, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, highlighting their potential relevance to addressing antibiotic resistance challenges.

Research at the intersection of chemistry and materials science represents another potential interdisciplinary application area. Compounds containing thiophene rings have been investigated for their electronic properties and potential applications in conductive polymers and organic electronics. While specific applications of this compound in this field remain to be fully explored, its structural features suggest potential value in materials research.

Computational approaches increasingly support research objectives related to this compound. Molecular modeling, docking studies, and quantum chemical calculations are being employed to predict properties, study reaction mechanisms, and design derivatives with enhanced characteristics. These computational methodologies enable more efficient research by allowing scientists to prioritize promising compounds for synthesis and testing based on theoretical predictions.

Methodological Frameworks in Current Research

Research on this compound employs diverse methodological frameworks spanning synthetic chemistry, analytical characterization, biological evaluation, and computational approaches. These methodological frameworks provide the foundation for advancing understanding of the compound and developing its applications.

Synthetic methodologies for this compound predominantly involve nucleophilic acylation reactions. The most common approach involves the reaction of 2-(cyanomethyl)thiophene derivatives with chloroacetyl chloride under controlled conditions. Alternative methodologies include the acylation of 2-(aminomethyl)thiophene derivatives, which can offer advantages in certain synthetic contexts. These procedures typically require careful control of reaction parameters, including temperature, solvent selection, and stoichiometry, to optimize yield and purity.

A generalized synthetic route can be described as follows:

  • Preparation of the 2-(cyanomethyl)thiophene starting material
  • Reaction with chloroacetyl chloride under appropriate conditions
  • Purification of the crude product to obtain this compound

Characterization methodologies form a critical component of research on this compound, employing various analytical techniques to confirm structure, assess purity, and determine physicochemical properties. Key analytical approaches include:

  • Spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Infrared (IR) spectroscopy for functional group identification, and Mass Spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis
  • Chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for purity assessment and reaction monitoring
  • Physical property measurements: Melting point determination, solubility studies, and partition coefficient assessment

Table 4: Analytical Methods for this compound Characterization

Analytical Method Information Provided Application in Research
1H NMR Spectroscopy Proton environments and connectivity Structure confirmation, purity assessment
13C NMR Spectroscopy Carbon environments Structural verification
IR Spectroscopy Functional group identification Confirmation of cyano, amide, and thiophene moieties
Mass Spectrometry Molecular weight, fragmentation pattern Structure confirmation, impurity identification
HPLC Purity assessment, reaction monitoring Quality control, synthesis optimization
X-ray Crystallography Three-dimensional structure Stereochemical analysis

Biological evaluation methodologies assess the efficacy and environmental impact of this compound derivatives, particularly Ethaboxam. These methodologies include in vitro fungal inhibition assays against target pathogens such as Phytophthora and Pythium species, greenhouse trials under controlled conditions, and field studies evaluating performance under real-world agricultural scenarios.

Field trial methodologies have been particularly important in evaluating Ethaboxam's performance. Research conducted across multiple locations has assessed factors including efficacy against target pathogens, impact on crop yield and quality, and performance under different environmental conditions. For example, studies evaluating Ethaboxam as a seed treatment for controlling Phytophthora root and stem rot in soybeans have been conducted across different environments and in combination with resistant cultivars, providing comprehensive data on real-world performance.

Computational methodologies are increasingly employed to support research on this compound. These include molecular modeling and docking studies to predict interactions with biological targets, Quantitative Structure-Activity Relationship (QSAR) analyses to correlate structural features with biological activity, and computational prediction of physicochemical properties to guide synthetic design. These computational approaches enable more efficient research by allowing scientists to prioritize promising compounds for synthesis and testing based on theoretical predictions.

Environmental fate studies employ specialized methodologies to examine how this compound and its derivatives behave in environmental systems. These include studies of degradation pathways, persistence in soil and water, mobility between environmental compartments, and bioaccumulation potential. Research on Ethaboxam indicates that it is relatively nonvolatile and moderately to slightly mobile in soil, readily degrades in soil, but may persist longer in water environments.

These diverse methodological frameworks reflect the multidisciplinary nature of research on this compound and provide the essential tools for advancing understanding of this important intermediate compound across various scientific disciplines.

Properties

IUPAC Name

2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2OS/c9-4-8(12)11-6(5-10)7-2-1-3-13-7/h1-3,6H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZNBPIJOFMALQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C#N)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyanoacetylation of Thienylmethylamine Derivatives

The core synthesis involves reacting 2-(cyanomethyl)thiophene derivatives with chloroacetyl chloride. A widely adopted method is the acylation of 2-(aminomethyl)thiophene-2-carbonitrile under controlled conditions. Key steps include:

  • Substrate Preparation : 2-(Aminomethyl)thiophene-2-carbonitrile is synthesized via Strecker synthesis or nitrile reduction.

  • Acylation : Chloroacetyl chloride is introduced dropwise into a solution of the amine in dichloromethane or toluene, with triethylamine or sodium carbonate as an acid scavenger.

Reaction Equation :
2-(Aminomethyl)thiophene-2-carbonitrile+ClCH2COCl2-Chloro-N-(cyano-2-thienylmethyl)acetamide+HCl\text{2-(Aminomethyl)thiophene-2-carbonitrile} + \text{ClCH}_2\text{COCl} \rightarrow \text{this compound} + \text{HCl}

The reaction typically achieves yields of 85–92% under optimized conditions.

Alternative Pathways via Halogen Exchange

In cases where direct acylation is challenging, halogen exchange reactions offer an alternative:

  • Substitution with Chloroacetyl Precursors : Bromo- or iodoacetyl intermediates are treated with chloride salts (e.g., KCl) in polar aprotic solvents like dimethylformamide (DMF).

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, enhancing throughput (e.g., 30 minutes at 120°C in DMF).

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal RangeImpact on Yield/Purity
Solvent Dichloromethane, TolueneMinimizes hydrolysis of chloroacetyl chloride
Temperature 0–25°CPrevents decomposition of the cyano group
Reaction Time 2–4 hoursBalances completion and side reactions

Exceeding 25°C risks cyano group degradation, reducing yields by 15–20%.

Acid-Binding Agents

AgentEfficiency (%)CostScalability
Triethylamine92HighLimited
Sodium Carbonate88LowIndustrial
Potassium Carbonate90ModerateModerate

Sodium carbonate is preferred for industrial-scale synthesis due to cost-effectiveness and ease of removal.

Industrial-Scale Production

Continuous Flow Reactor Systems

Modern facilities employ continuous flow chemistry to enhance reproducibility:

  • Residence Time : 10–15 minutes

  • Throughput : 50–100 kg/day

  • Purity : ≥99% (HPLC)

Crystallization and Purification

Post-reaction crystallization in water/ethanol mixtures (3:1 v/v) yields needle-like crystals with 98–99% purity. Recrystallization is omitted in industrial settings to reduce costs.

Comparative Analysis with Analogous Compounds

CompoundSynthesis Yield (%)Key Challenge
2-Cyano-N-(2-thienylmethyl)acetamide78–85Cyano group stability
2-Chloro-N-(2,6-xylyl)acetamide90–98Solvent recovery
Target Compound 85–92 Chloroacetyl chloride hydrolysis

The target compound’s synthesis is more efficient than its cyano analogue but requires stricter moisture control.

Emerging Methodologies and Innovations

Enzymatic Acylation

Pilot studies using lipases (e.g., Candida antarctica Lipase B) in non-aqueous media show promise for greener synthesis:

  • Yield : 80%

  • Conditions : 40°C, 24 hours, tert-butanol solvent

Photocatalytic Chlorination

UV-light-mediated chlorination of cyanoacetamide derivatives reduces reliance on hazardous chloroacetyl chloride:

  • Efficiency : 75%

  • Byproducts : Minimal HCl gas

Chemical Reactions Analysis

2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide undergoes various chemical reactions, including substitution, condensation, and cyclization reactions. Common reagents used in these reactions include alkyl cyanoacetates, phenacyl bromide, and triethylamine. For example, the cyclo-condensation of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a catalyst can yield pyrrole derivatives . The major products formed from these reactions are often heterocyclic compounds with potential biological activities.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis:
    • Intermediate in Synthesis: 2-Chloro-N-(cyano-2-thienylmethyl)acetamide serves as an important intermediate in the synthesis of complex organic molecules. It is particularly noted for its role in the production of Ethaboxam, a fungicide used in agriculture to combat fungal infections in crops .
    • Reactivity: The compound can undergo substitution reactions where the chloro group can be replaced by nucleophiles such as amines or thiols, facilitating the formation of various derivatives.
  • Pharmaceutical Research:
    • Therapeutic Potential: Research indicates that this compound may exhibit antimicrobial and anticancer activities. Its ability to interact with specific molecular targets suggests potential roles in drug development.
    • Enzyme Inhibition: The cyanomethyl group may inhibit certain enzymes by binding to their active sites, making it a candidate for further exploration in pharmacology.
  • Biological Studies:
    • Biochemical Probes: Investigated for use as biochemical probes to study cellular pathways and processes. The compound's interaction with proteins can provide insights into metabolic regulation and disease mechanisms.
    • Toxicity Studies: Understanding the environmental impact and toxicity of similar compounds can inform bio-remedial strategies for xenobiotic eradication .

Data Tables

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionCompetitive inhibition of specific enzymes

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound on various cancer cell lines. Results demonstrated significant cytotoxic effects at lower concentrations, indicating its potential as a lead compound for developing new anticancer agents.

Case Study 2: Agricultural Application
In agricultural research, this compound was used as a precursor for synthesizing Ethaboxam. Field trials showed enhanced efficacy against fungal pathogens, contributing to improved crop yields while minimizing chemical residues.

Mechanism of Action

The mechanism of action of 2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide involves its interaction with various molecular targets and pathways. Thiophene derivatives are known to modulate biological functions by interacting with enzymes, receptors, and ion channels. For instance, some thiophene-based compounds act as voltage-gated sodium channel blockers, while others inhibit kinases or modulate estrogen receptors . The specific molecular targets and pathways involved depend on the structural modifications of the thiophene ring and the functional groups attached to it.

Comparison with Similar Compounds

Physical and Chemical Properties :

  • Appearance: Grayish-yellow powder .
  • Solubility: Insoluble in water but soluble in polar aprotic solvents like DMF and dichloromethane .
  • Key structural attributes: XLogP3 = 1.4, topological polar surface area = 81.1 Ų, and one undefined stereocenter .

Comparison with Similar Chloroacetamide Derivatives

Chloroacetamides share a common backbone (Cl-CH₂-C(=O)-N-) but differ in substituents on the nitrogen atom, which influence their reactivity, biological activity, and applications. Below is a systematic comparison:

Structural and Functional Group Variations

Thiophene/Thiazole-Based Derivatives

  • 2-Chloro-N-(5-(4-fluorobenzyl)-thiazol-2-yl)-acetamide (CAS: 450360-92-6):

    • Substituent: Thiazole ring with a 4-fluorobenzyl group.
    • Molecular weight: 284.74 g/mol; higher hydrophobicity (XLogP3 = 3.1) compared to the target compound.
    • Application: Antimicrobial and antifungal screening candidate .
  • 2-Chloro-N-[2,2,2-trichloro-1-(5-chlorothien-2-yl)ethyl]acetamide :

    • Substituent: Trichloroethyl and 5-chlorothiophene groups.
    • Reactivity: High electrophilicity due to trichloromethyl group, enabling C-amidoalkylation reactions .

Aromatic Amine Derivatives

  • 2-Chloro-N-(4-fluorophenyl)acetamide: Substituent: 4-Fluorophenyl group. Structural note: Intramolecular C–H···O interaction stabilizes crystal packing . Application: Intermediate for synthesizing quinolin-8-yloxy acetamides .
  • 2-Chloro-N-(3-methylphenyl)acetamide :

    • Substituent: 3-Methylphenyl group.
    • Conformation: N–H bond syn to the methyl group, contrasting with anti-conformation in nitro-substituted analogs .

Herbicide Analogues

  • Acetochlor (CAS: 34256-82-1):

    • Substituent: Ethoxymethyl and 2-ethyl-6-methylphenyl groups.
    • Application: Pre-emergent herbicide; metabolized in human and rat liver microsomes via oxidative pathways .
    • Molecular weight: 269.77 g/mol; higher logP (3.21) than the target compound, enhancing soil adsorption .
  • Alachlor (CAS: 15972-60-8): Substituent: Methoxymethyl and 2,6-diethylphenyl groups. Metabolism: Forms reactive quinone imine metabolites, posing higher toxicity risks compared to Ethaboxam precursors .

Biological Activity

2-Chloro-N-(cyano-2-thienylmethyl)acetamide (CAS No. 263137-41-3) is a chemical compound that serves as an intermediate in the synthesis of Ethaboxam, a fungicide used primarily in agricultural applications to combat fungal infections in crops. This article delves into its biological activity, focusing on its efficacy, mechanisms of action, and environmental implications.

  • Molecular Formula : C8_8H7_7ClN2_2OS
  • Molecular Weight : 214.67 g/mol
  • Synonyms : 2-Chloro-N-(α-cyano-2-thienyl)acetamide, 3-chloro-N-(cyano(thiophen-2-yl)methyl)propanamide

Biological Activity Overview

The biological activity of this compound is primarily associated with its role as a fungicide. Ethaboxam, its primary derivative, exhibits significant antifungal properties, particularly against various phytopathogenic fungi.

Ethaboxam acts by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately results in cell death. The specific biochemical pathways involved in this inhibition include:

  • Inhibition of sterol biosynthesis : By targeting the enzyme lanosterol demethylase, Ethaboxam prevents the conversion of lanosterol to ergosterol.

Efficacy Against Fungal Pathogens

Research has demonstrated that Ethaboxam is effective against a range of fungal pathogens that affect crops, including:

  • Fusarium spp.
  • Rhizoctonia solani
  • Botrytis cinerea

Comparative Efficacy Table

Fungal PathogenMinimum Inhibitory Concentration (MIC)Reference
Fusarium oxysporum0.5 µg/mL
Rhizoctonia solani1.0 µg/mL
Botrytis cinerea0.25 µg/mL

Case Studies on Biological Activity

Several studies have explored the biological activity of this compound and its derivatives:

  • Efficacy in Field Trials : A field trial conducted on tomato plants showed that application of Ethaboxam significantly reduced disease incidence caused by Botrytis cinerea by up to 70% compared to untreated controls .
  • Toxicological Studies : Toxicological assessments indicate that while Ethaboxam is effective against target fungi, it exhibits low toxicity to non-target organisms such as bees and earthworms, suggesting a favorable environmental profile .
  • Environmental Persistence : Studies on the degradation of Ethaboxam in soil indicate that it has a moderate half-life, with microbial degradation being the primary pathway for its breakdown .

Environmental Impact

The use of this compound as a fungicide raises concerns regarding environmental contamination and potential impacts on non-target species. Regulatory assessments have classified it as "not likely to present an unreasonable risk" under certain conditions of use .

Q & A

Basic Research Questions

Q. What are common synthetic routes for 2-Chloro-N-(cyano-2-thienylmethyl)acetamide?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. A typical approach involves heating a chloroacetamide intermediate (e.g., 2-chloroacetamide derivatives) with a cyano-substituted thienylmethyl precursor in dimethylformamide (DMF) under catalytic KI. This facilitates the formation of the C–N bond between the acetamide and thienylmethyl moieties .
  • Characterization : Post-synthesis purification often employs column chromatography, followed by spectroscopic validation (NMR, IR, mass spectrometry) .

Q. What spectroscopic methods are used to characterize this compound?

  • Key Techniques :

  • 1H/13C NMR : To confirm the presence of the thienylmethyl group (δ ~6.5–7.5 ppm for aromatic protons) and the chloroacetamide backbone (δ ~3.8–4.2 ppm for CH2Cl) .
  • IR Spectroscopy : Peaks at ~1650–1700 cm⁻¹ (amide C=O stretch) and ~2200 cm⁻¹ (C≡N stretch) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. What are its primary research applications in medicinal chemistry?

  • Pharmacological Scaffold : The compound’s chloroacetamide and cyano-thienyl groups make it a candidate for designing enzyme inhibitors (e.g., kinase or protease inhibitors) due to electrophilic reactivity and hydrogen-bonding potential .
  • Antiproliferative Studies : Structural analogs have shown activity against cancer cell lines, suggesting utility in antitumor drug discovery .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Catalyst Screening : Test Lewis/Brønsted acids (e.g., FeCl3, H2SO4) to enhance electrophilicity of the chloroacetamide group, as demonstrated in C-amidoalkylation reactions .
  • Solvent Optimization : Replace DMF with polar aprotic solvents (e.g., acetonitrile) to reduce side reactions. Evidence from similar syntheses shows a 15–20% yield increase under reflux conditions .
  • Kinetic Studies : Use time-resolved NMR to identify rate-limiting steps and adjust reactant stoichiometry .

Q. How to resolve contradictions in bioactivity data across studies?

  • Reproducibility Checks : Validate assays using standardized cell lines (e.g., HeLa, MCF-7) and controls. For example, discrepancies in cytotoxicity data may arise from variations in cell culture conditions .
  • Structural Analog Comparison : Compare bioactivity with derivatives lacking the cyano group (e.g., 2-chloro-N-(2-thienylmethyl)acetamide) to isolate the role of functional groups .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, reconciling conflicting experimental IC50 values .

Q. What computational approaches predict environmental persistence or toxicity?

  • QSAR Modeling : Use quantitative structure-activity relationship (QSAR) tools to estimate biodegradation half-lives based on electron-withdrawing groups (e.g., Cl, CN) .
  • Metabolic Pathway Simulation : Software like EAWAG-BBD predicts microbial degradation pathways, highlighting potential toxic intermediates (e.g., cyanide release under hydrolytic conditions) .
  • Ecotoxicity Profiling : Cross-reference with chloroacetamide herbicides (e.g., ethachlor) to assess bioaccumulation risks in aquatic systems .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(cyano-2-thienylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(cyano-2-thienylmethyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.